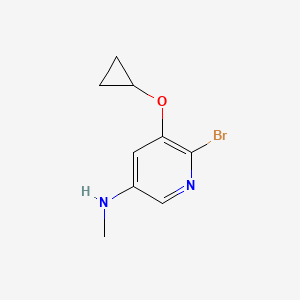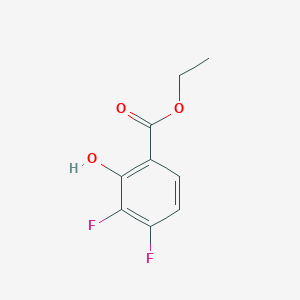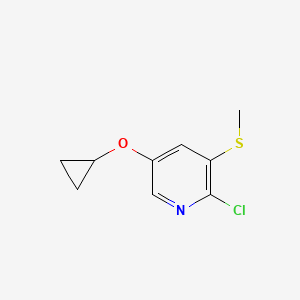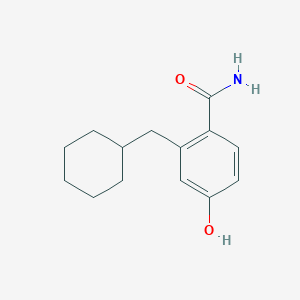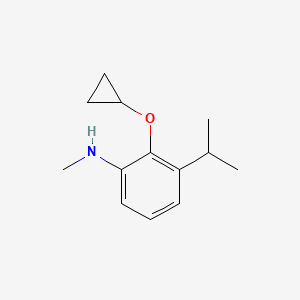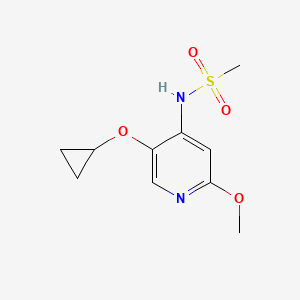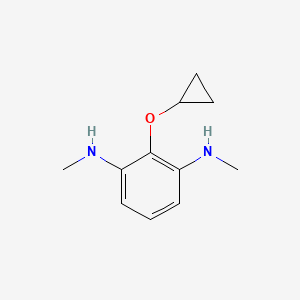
2-Cyclopropoxy-N1,N3-dimethylbenzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CYCLOPROPOXY-1-N,3-N-DIMETHYLBENZENE-1,3-DIAMINE is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is characterized by the presence of a cyclopropoxy group and two dimethylamine groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOPROPOXY-1-N,3-N-DIMETHYLBENZENE-1,3-DIAMINE involves several steps. One common method includes the reaction of 1,3-diaminobenzene with cyclopropyl bromide under basic conditions to introduce the cyclopropoxy group. The reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-CYCLOPROPOXY-1-N,3-N-DIMETHYLBENZENE-1,3-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-CYCLOPROPOXY-1-N,3-N-DIMETHYLBENZENE-1,3-DIAMINE is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-CYCLOPROPOXY-1-N,3-N-DIMETHYLBENZENE-1,3-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-CYCLOPROPOXY-1-N,2-N-DIMETHYLBENZENE-1,2-DIAMINE: Contains similar structural features but differs in the position of the dimethylamine groups.
3-CYCLOPROPOXY-1-N,1-N-DIMETHYLBENZENE-1,2-DIAMINE: Another structurally related compound with variations in the amine group positions.
Uniqueness
2-CYCLOPROPOXY-1-N,3-N-DIMETHYLBENZENE-1,3-DIAMINE is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
2-cyclopropyloxy-1-N,3-N-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H16N2O/c1-12-9-4-3-5-10(13-2)11(9)14-8-6-7-8/h3-5,8,12-13H,6-7H2,1-2H3 |
InChI-Schlüssel |
SGKAJLQETUNXOL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=CC=C1)NC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



